molecular formula C17H29NO4 B6175151 2-{[(tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylic acid CAS No. 2503206-83-3

2-{[(tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylic acid

Cat. No.: B6175151
CAS No.: 2503206-83-3
M. Wt: 311.4
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Description

2-{[(tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylic acid is a synthetic organic compound with the molecular formula C17H29NO4. It is characterized by a spirocyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylic acid typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases or acids to facilitate the cyclization process.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step is usually carried out under mild conditions to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group and the spirocyclic core.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and other electrophiles. Conditions typically involve the use of polar aprotic solvents and mild bases.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups onto the spirocyclic core .

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with various biological targets, including enzymes and receptors. The spirocyclic structure provides rigidity and stability, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylic acid: Similar in structure but with different substituents on the spirocyclic core.

    7,7-Dimethylspiro[3.5]nonane-2-carboxylic acid: Lacks the Boc-protected amino group, resulting in different reactivity and applications.

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylic acid is unique due to its combination of a spirocyclic core and a Boc-protected amino group. This combination provides both structural rigidity and functional versatility, making it valuable in various fields of research and industry .

Properties

CAS No.

2503206-83-3

Molecular Formula

C17H29NO4

Molecular Weight

311.4

Purity

95

Origin of Product

United States

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